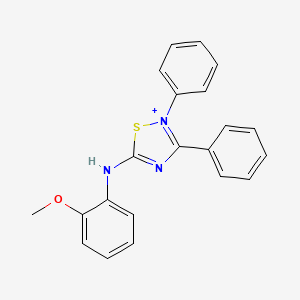

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium

Beschreibung

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium is a cationic heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-methoxyphenylamino group at position 5 and phenyl groups at positions 2 and 2. This structure is part of a broader class of 1,2,4-thiadiazole derivatives, which are known for their diverse pharmacological and material science applications. The compound’s cationic nature (due to the thiadiazol-2-ium moiety) enhances its solubility in polar solvents, making it suitable for further chemical modifications or biological studies.

Eigenschaften

Molekularformel |

C21H18N3OS+ |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)-2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine |

InChI |

InChI=1S/C21H17N3OS/c1-25-19-15-9-8-14-18(19)22-21-23-20(16-10-4-2-5-11-16)24(26-21)17-12-6-3-7-13-17/h2-15H,1H3/p+1 |

InChI-Schlüssel |

GTVRNRZHFCEDCV-UHFFFAOYSA-O |

Kanonische SMILES |

COC1=CC=CC=C1NC2=NC(=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium typically involves the reaction of 2-methoxyaniline with diphenylthiocarbazone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the thiadiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium has found applications in various scientific research fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-((2-Methoxyphenyl)amino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

5-(Methylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium Bromide (3a)

- Substituents: Methylamino group at position 3.

- Key Data: LRMS (ESI+): m/z 268 [M + H]+. Purity: 99% (UPLC, ELS detection). NMR: δ<sup>1</sup>H (CD3OD) signals at 7.49–7.62 ppm (aromatic protons) and 3.38 ppm (CH3 of methylamino).

- The lower molecular weight (268 vs. ~410 for the target compound) may influence solubility and pharmacokinetic profiles .

5-(Diphenylamino)-2,3-diphenyl-1,2,4-thiadiazol-2-ium Perchlorate

- Substituents: Diphenylamino group at position 4.

- Key Data: CAS No.: 474625-70-2. Application: Used in biochemical and pharmaceutical research as a building block.

- Comparison: The bulkier diphenylamino group increases hydrophobicity compared to the target compound’s 2-methoxyphenylamino group. This substitution likely reduces aqueous solubility but may improve membrane permeability in biological systems .

Analogues with Different Thiadiazole Isomers

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Core Structure : 1,3,4-Thiadiazole (vs. 1,2,4-thiadiazole in the target compound).

- Key Data :

- The absence of a cationic charge in this analogue reduces solubility in polar media compared to the thiadiazol-2-ium derivatives .

Hybrid Thiadiazole-Triazole Derivatives

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate

- Structure : Combines 1,2,4-triazole and 1,3,4-thiadiazole moieties.

- Key Data :

- However, increased molecular complexity may complicate synthetic scalability relative to the simpler thiadiazol-2-ium derivatives .

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogues (e.g., antiproliferative triazole-thiadiazoles and insecticidal 1,3,4-thiadiazoles ), its specific biological or chemical properties remain underexplored. Future studies should focus on:

Synthetic Optimization : Adapting methods from analogues, such as POCl3-mediated cyclization or nucleophilic substitutions .

Bioactivity Screening : Testing against targets relevant to similar compounds (e.g., enzymes or pathogens).

Physicochemical Profiling : Measuring solubility, stability, and ionization constants to guide formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.